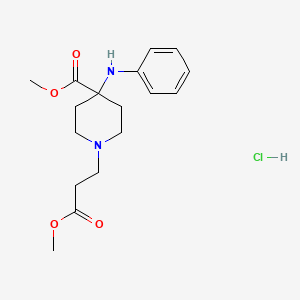

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester has a molecular weight of 793.3 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a topological polar surface area of 72.8 Ų . It also has a high number of rotatable bonds, indicating a high degree of flexibility .Scientific Research Applications

Secondary Metabolites from Garcinia daedalanthera Pierre Leaves

Research on Garcinia daedalanthera Pierre leaves, collected from Indonesia, led to the isolation of two new glycerol esters along with other compounds. Structural analysis was performed using various spectroscopic methods. Among the isolates, lupeol exhibited cytotoxicity against HT-29 colon cancer cells with significant reactive oxygen species (ROS) inhibition and induction activity observed for other compounds (Forestrania et al., 2020).

Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers

A study detailed the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This research contributes to the understanding of chemical reactions involving hydroxy acids and their derivatives, providing a foundation for developing novel compounds (Hanzawa et al., 2012).

Analysis of Isomeric Long-chain Hydroxy Fatty Acids

A method for analyzing isomeric long-chain hydroxy fatty acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) was developed. This technique, involving acetyl trimethylaminoethyl ester iodide derivatives, allows for the selective analysis of these acids, highlighting its potential application in diagnosing metabolic disorders like long-chain 3-hydroxyacyl CoA dehydrogenase deficiency (Johnson & Trinh, 2003).

Fermentative Production of Building Blocks for Chemical Synthesis

This paper reviews the fermentative production of building blocks for the chemical synthesis of polyesters. It discusses the production and applications of dicarboxylic acids, diols, and hydroxy acids, offering insights into the use of biotechnological methods for sustainable chemical synthesis (Lee et al., 2002).

properties

IUPAC Name |

(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVAKYSCTIVMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H100O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(24:0/0:0/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)